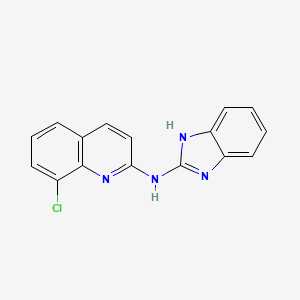
hCES2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCES2-IN-1, also known as Compound 24, is a reversible and selective inhibitor of the human carboxylesterase 2 (hCES2) enzyme. It exhibits an IC50 value of 6.72 micromolar. This compound has shown effectiveness in reducing the level of hCES2 in living cells and is particularly effective against Irinotecan-induced delayed diarrhea and DSS-induced ulcerative colitis .
Preparation Methods
The synthetic routes and reaction conditions for hCES2-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of a light yellow to yellow solid. The compound has a molecular formula of C16H11ClN4 and a molecular weight of 294.74 grams per mole .
Chemical Reactions Analysis
hCES2-IN-1 primarily undergoes reactions typical of organic compounds containing aromatic rings and nitrogen atoms. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur, especially at the nitrogen-containing groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
hCES2-IN-1 has several scientific research applications, including:
Chemistry: It is used as a selective inhibitor in studies involving the human carboxylesterase 2 enzyme.
Biology: The compound is used to study the biological pathways involving hCES2 and its role in various diseases.
Medicine: this compound is effective against Irinotecan-induced delayed diarrhea and DSS-induced ulcerative colitis, making it a valuable tool in medical research.
Industry: The compound can be used in the development of new drugs targeting the hCES2 enzyme.
Mechanism of Action
hCES2-IN-1 exerts its effects by selectively inhibiting the human carboxylesterase 2 enzyme. This inhibition reduces the level of hCES2 in living cells, which in turn affects the hydrolysis of various substrates, including prodrugs like Irinotecan. The molecular targets and pathways involved include the inhibition of hCES2 activity, leading to reduced conversion of prodrugs to their active forms .
Comparison with Similar Compounds
hCES2-IN-1 is unique in its selectivity and effectiveness as an hCES2 inhibitor. Similar compounds include other inhibitors of the human carboxylesterase enzymes, such as:
hCES1-IN-1: A selective inhibitor of the human carboxylesterase 1 enzyme.
Irinotecan: A prodrug that requires activation by hCES2.
Gemcitabine: Another prodrug that is activated by hCES2-mediated hydrolysis.
Compared to these compounds, this compound stands out due to its high selectivity and effectiveness in reducing hCES2 levels in living cells .
Properties
Molecular Formula |
C16H11ClN4 |
|---|---|
Molecular Weight |
294.74 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-8-chloroquinolin-2-amine |
InChI |
InChI=1S/C16H11ClN4/c17-11-5-3-4-10-8-9-14(20-15(10)11)21-16-18-12-6-1-2-7-13(12)19-16/h1-9H,(H2,18,19,20,21) |
InChI Key |
GMVGUDXEJRDGED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=NC4=C(C=CC=C4Cl)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


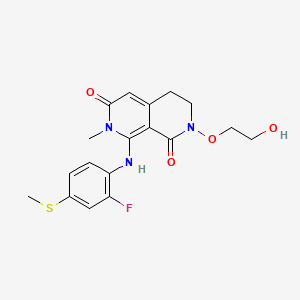
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10862022.png)
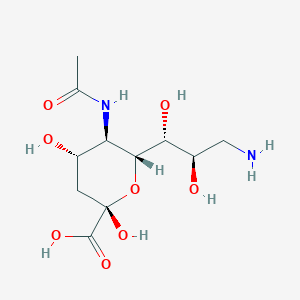
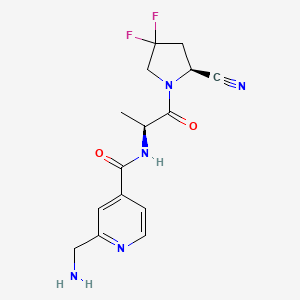
![(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)
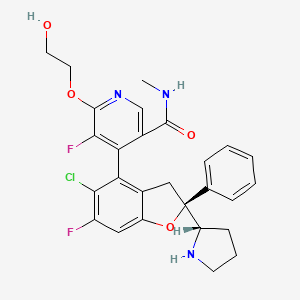
![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)
![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)
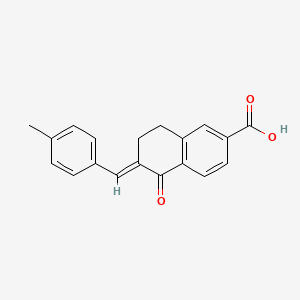
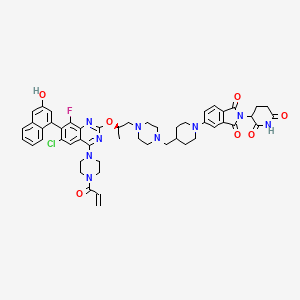
![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)
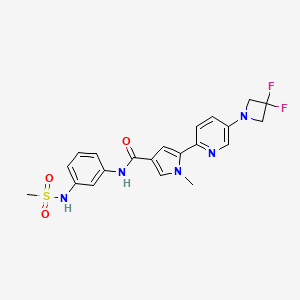
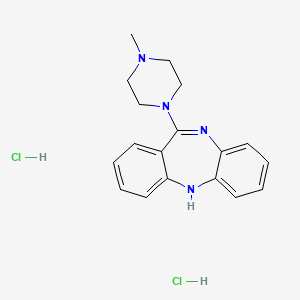
![N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea](/img/structure/B10862097.png)
